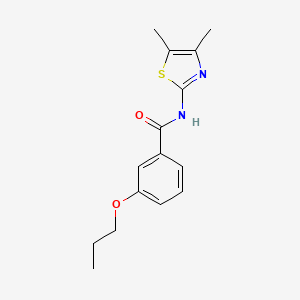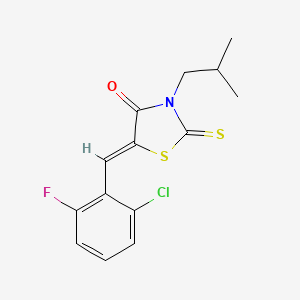![molecular formula C19H20ClFN4O3 B4707445 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-nitrophenyl)acetamide](/img/structure/B4707445.png)
2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-nitrophenyl)acetamide
説明
2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-nitrophenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CFM-2, and it has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of CFM-2 is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. CFM-2 has been shown to enhance the release of glutamate, which is a major excitatory neurotransmitter in the brain. This compound has also been found to inhibit the uptake of GABA, which is a major inhibitory neurotransmitter in the brain. Additionally, CFM-2 has been shown to enhance synaptic plasticity, which is the ability of neurons to change their connections in response to experience.
Biochemical and Physiological Effects:
CFM-2 has been found to have a wide range of biochemical and physiological effects. This compound has been shown to enhance the release of glutamate, which can lead to increased excitability in the brain. CFM-2 has also been found to inhibit the uptake of GABA, which can lead to decreased inhibition in the brain. Additionally, CFM-2 has been shown to enhance synaptic plasticity, which can lead to increased learning and memory.
実験室実験の利点と制限
CFM-2 has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has been extensively studied for its potential applications in scientific research. Additionally, CFM-2 has been shown to have a wide range of effects on the central nervous system, which makes it a valuable tool for studying various neurological disorders.
However, there are also some limitations to the use of CFM-2 in lab experiments. This compound is relatively expensive, which can limit its use in some research settings. Additionally, the mechanism of action of CFM-2 is not fully understood, which can make it difficult to interpret the results of experiments using this compound.
将来の方向性
There are several future directions for research on CFM-2. One area of research is the potential applications of this compound in the treatment of various neurological disorders. CFM-2 has been shown to have potential applications in the treatment of schizophrenia, depression, and anxiety, and further research is needed to fully explore these potential applications.
Another area of research is the mechanism of action of CFM-2. While some progress has been made in understanding the mechanism of action of this compound, there is still much that is not fully understood. Further research is needed to fully elucidate the mechanism of action of CFM-2 and to better understand the effects of this compound on the central nervous system.
Conclusion:
In conclusion, CFM-2 is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a wide range of biochemical and physiological effects, and it has been shown to have potential applications in the treatment of various neurological disorders. While there are some limitations to the use of CFM-2 in lab experiments, this compound remains a valuable tool for studying the central nervous system and exploring potential treatments for neurological disorders.
科学的研究の応用
CFM-2 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have a wide range of effects on the central nervous system, including the modulation of glutamate release, inhibition of GABA uptake, and enhancement of synaptic plasticity. CFM-2 has also been shown to have potential applications in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety.
特性
IUPAC Name |
2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O3/c20-16-11-15(21)6-5-14(16)12-23-7-9-24(10-8-23)13-19(26)22-17-3-1-2-4-18(17)25(27)28/h1-6,11H,7-10,12-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUZZODYEISQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)CC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B4707366.png)
![(4-chloro-2-methylphenyl){1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4707370.png)
![2-{[(1-benzyl-4-piperidinyl)amino]methyl}-3-(2,5-dimethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4707376.png)
![2-{[butyl(methyl)amino]methyl}-4-nitrophenol](/img/structure/B4707381.png)


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4707410.png)
![3,5-bis[(4-nitrobenzyl)thio]-4-isothiazolecarbonitrile](/img/structure/B4707414.png)

![4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4707431.png)
![methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4707446.png)
![ethyl {2-[({[5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4707452.png)
![{3-(3-chlorobenzyl)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4707458.png)
![2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4707465.png)